molecular formula C5H3F2NO B15046602 2,4-Difluoro-3-hydroxypyridine CAS No. 1211515-53-5

2,4-Difluoro-3-hydroxypyridine

Cat. No.: B15046602
CAS No.: 1211515-53-5
M. Wt: 131.08 g/mol
InChI Key: CHNSVRAQNVFBHX-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-hydroxypyridine is a fluorinated pyridine derivative. Pyridine derivatives are nitrogen-containing heterocyclic compounds that are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Difluoro-3-hydroxypyridine can be synthesized through various methods. One common method involves the diazotization of 2-amino-3-hydroxypyridine followed by fluorination. This process typically uses sodium nitrite (NaNO₂) in the presence of tetrafluoroboric acid (HBF₄) to form the diazonium salt, which is then treated with a fluorinating agent .

Industrial Production Methods

In an industrial setting, the synthesis of fluorinated pyridines often involves the use of complex fluorinating agents such as Selectfluor® or the combination of aluminum fluoride (AlF₃) and copper fluoride (CuF₂) at high temperatures (450–500°C). These methods are designed to maximize yield and efficiency while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-3-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Difluoro-3-hydroxypyridine has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a radiolabeled imaging agent due to the presence of fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of agrochemicals such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-hydroxypyridine involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of enzyme activity or modulation of receptor function. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-hydroxypyridine
  • 3,5-Difluoro-2,4,6-triazidopyridine
  • 2,6-Difluoropyridine

Uniqueness

2,4-Difluoro-3-hydroxypyridine is unique due to the specific positioning of the fluorine atoms and the hydroxyl group on the pyridine ring. This unique arrangement imparts distinct physical and chemical properties, making it a valuable compound for various applications .

Properties

CAS No.

1211515-53-5

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

2,4-difluoropyridin-3-ol

InChI

InChI=1S/C5H3F2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H

InChI Key

CHNSVRAQNVFBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1F)O)F

Origin of Product

United States

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